![molecular formula C23H23N7O B2759993 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine CAS No. 946298-63-1](/img/structure/B2759993.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a pteridin-4-amine moiety, making it a subject of interest in medicinal chemistry and pharmacology.
作用机制
Target of Action
The primary target of the compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptor, by acting as a ligand . It binds to the receptor, causing a conformational change that triggers a cascade of intracellular events. This interaction results in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptor affects the adrenergic signaling pathway. This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s action on this pathway could potentially be used for the treatment of these conditions .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile, as identified through absorption, distribution, metabolism, and excretion (ADME) calculations . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target site of action .
Result of Action
The result of the compound’s action is the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for conditions such as hypertension, benign prostate hyperplasia, and certain neurological conditions .
生化分析
Biochemical Properties
The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine has been shown to have affinity for alpha1-adrenergic receptors, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
The primary function of alpha1-adrenergic receptors, which this compound interacts with, is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This suggests that the compound could influence these cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to alpha1-adrenergic receptors. The in silico docking and molecular dynamics simulations, along with binding data, have identified promising lead compounds .
Temporal Effects in Laboratory Settings
The compound has been subjected to comparative analysis with other arylpiperazine based alpha1-adrenergic receptors antagonists .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been fully explored. The compound has been identified as a potential alpha1-adrenergic receptor antagonist, suggesting it could have therapeutic applications .
Metabolic Pathways
Absorption, distribution, metabolism, and excretion (ADME) calculations have been performed on the compound .
Transport and Distribution
The compound has been identified as a potential alpha1-adrenergic receptor antagonist, suggesting it could interact with transporters or binding proteins .
Subcellular Localization
The compound has been identified as a potential alpha1-adrenergic receptor antagonist, suggesting it could be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Coupling with Pteridine Derivative: The piperazine intermediate is then coupled with a pteridine derivative, such as 4-chloropteridine, using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the pteridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced pteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
科学研究应用
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar adrenergic receptor affinity, used to manage hypertension.
Uniqueness
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is unique due to its specific structural features, which confer distinct binding properties and pharmacokinetic profiles compared to other arylpiperazine derivatives. Its methoxyphenyl group and pteridine moiety contribute to its high affinity and selectivity for certain adrenergic receptor subtypes, making it a valuable compound for targeted therapeutic applications .
属性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-31-19-10-6-5-9-18(19)29-13-15-30(16-14-29)23-27-21-20(24-11-12-25-21)22(28-23)26-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3,(H,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNRFYMJTAVASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide](/img/structure/B2759910.png)
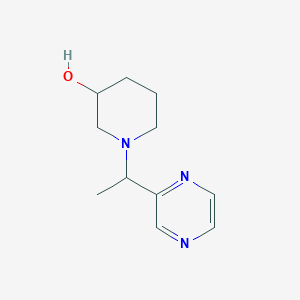

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2759915.png)
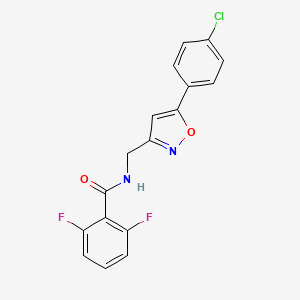
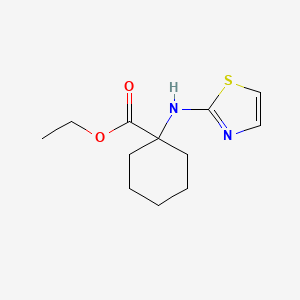
![3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2759923.png)
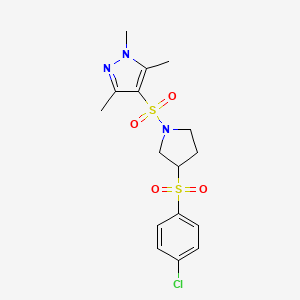
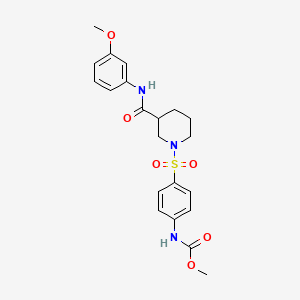
![2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide](/img/structure/B2759929.png)
![3-ethyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759930.png)
![5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2759931.png)
![3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2759932.png)

